
(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinuclidine moiety linked to a hydroxy-phenyl-dihydroisoquinoline carboxylate structure, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinuclidine moiety, followed by the formation of the dihydroisoquinoline structure. Key steps include:
Formation of Quinuclidine Moiety: This involves the cyclization of appropriate precursors under basic conditions.
Synthesis of Dihydroisoquinoline: This step involves the condensation of phenyl-substituted intermediates with suitable reagents to form the dihydroisoquinoline ring.
Coupling Reaction: The final step involves coupling the quinuclidine moiety with the dihydroisoquinoline carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the dihydroisoquinoline ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced dihydroisoquinoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions due to its quinuclidine moiety, which is known to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific receptors or enzymes. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The quinuclidine moiety is known to bind to certain receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Quinuclidine Derivatives: Compounds with similar quinuclidine structures.
Dihydroisoquinoline Derivatives: Compounds with similar dihydroisoquinoline structures.
Uniqueness
The uniqueness of (1S,4R)-(1R,3S,4R)-Quinuclidin-3-yl 4-hydroxy-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its combined structure, which offers a distinct set of chemical and biological properties not found in other compounds.
属性
分子式 |
C23H26N2O3 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21+,22-/m0/s1 |
InChI 键 |
LRNNBJBAUXSVMH-BDTNDASRSA-N |
手性 SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



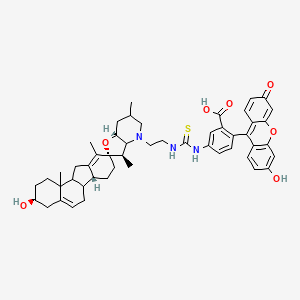
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
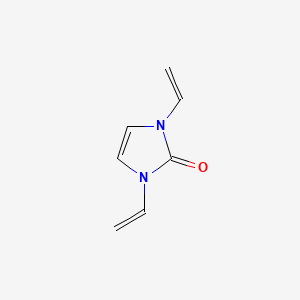
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
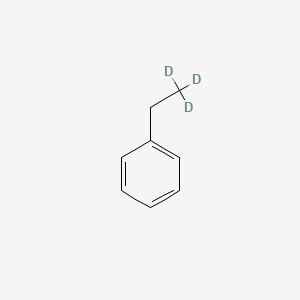
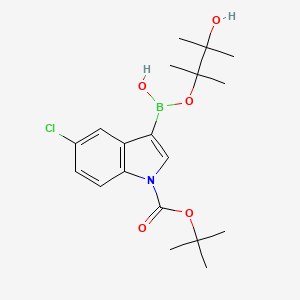
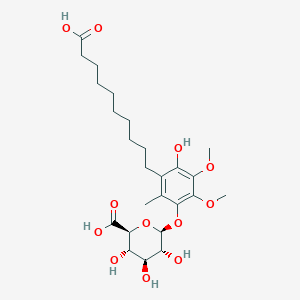
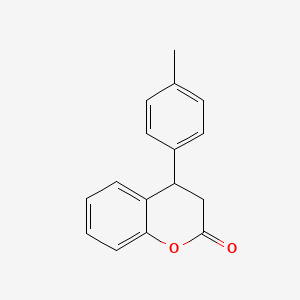

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
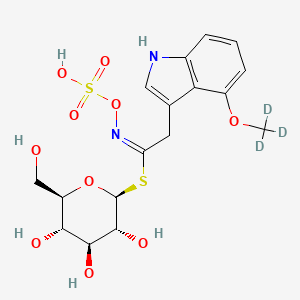
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)
